molecular formula C13H17ClN2O2S B1376700 2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide CAS No. 1378466-85-3

2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide

Cat. No. B1376700
M. Wt: 300.8 g/mol
InChI Key: UAXPNMPWQNDKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide (abbreviated as 2-ACBCS) is a sulfonamide compound used in a variety of scientific research applications. It is an important intermediate for the synthesis of various organic compounds, and is also used in the production of pharmaceuticals, agricultural chemicals, and other products. 2-ACBCS has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Transformations : The synthesis and structural transformations of related bicyclo[2.2.1]heptan-2-yl compounds have been explored, focusing on the creation of cage-like sulfonamides and the study of their reactions with oxiranes and peroxy acids. These studies highlight the versatility and reactivity of this chemical framework in organic synthesis (Kas’yan et al., 2011); (Kasyan et al., 2007).

  • Molecular Structure and Aminolysis : Studies have been conducted on the molecular structure and aminolysis of similar compounds, revealing insights into their chemical behavior and potential for creating new chemical entities (Palchikov et al., 2013).

Applications in Material Science

  • Photochromic Properties : Research on methylacrylate polymers with side chains containing heterocyclic sulfonamide substituted azobenzene, including compounds similar to the queried chemical, has shown photochromic properties useful in material science applications (Ortyl et al., 2002).

Medicinal Chemistry and Drug Design

  • Antiproliferative Activity : Biaryl sulfonamides based on the 2-azabicycloalkane skeleton, which are structurally related to the queried compound, have been synthesized and evaluated for their antiproliferative activity, indicating potential applications in drug discovery (Iwan et al., 2020).

  • Anticonvulsant Agents : The synthesis of azoles incorporating a sulfonamide moiety, similar to the queried compound, has been explored for their potential as anticonvulsant agents (Farag et al., 2012).

properties

IUPAC Name

2-amino-N-(2-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S/c14-10-3-4-13(11(15)7-10)19(17,18)16-12-6-8-1-2-9(12)5-8/h3-4,7-9,12,16H,1-2,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXPNMPWQNDKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NS(=O)(=O)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 3
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 4
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide

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